molecular formula C2H2Cl2O3S B1594834 Chlorosulfonylacetyl chloride CAS No. 4025-77-8

Chlorosulfonylacetyl chloride

Cat. No. B1594834
M. Wt: 177.01 g/mol
InChI Key: MCFSNYMQISXQTF-UHFFFAOYSA-N
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Patent
US08993590B2

Procedure details

To a solution of chlorosulfonylacetyl chloride (419 μL, 3.955 mmol, 1 eq.) in Et2O (4 mL), at 0° C. was added MeOH (160 μL, 3.955 mmol, 1 eq.). The reaction mixture is strirred at 0° C. for 3 h, then concentrated in vacuo to give chlorosulfonyl-acetic acid methyl ester.
Quantity
419 μL
Type
reactant
Reaction Step One
Name
Quantity
160 μL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([CH2:5][C:6](Cl)=[O:7])(=[O:4])=[O:3].[CH3:9][OH:10]>CCOCC>[CH3:9][O:10][C:6](=[O:7])[CH2:5][S:2]([Cl:1])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
419 μL
Type
reactant
Smiles
ClS(=O)(=O)CC(=O)Cl
Name
Quantity
160 μL
Type
reactant
Smiles
CO
Name
Quantity
4 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(CS(=O)(=O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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